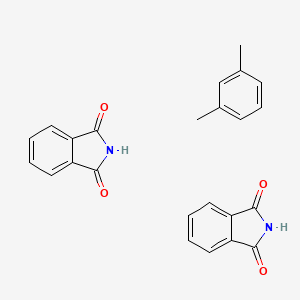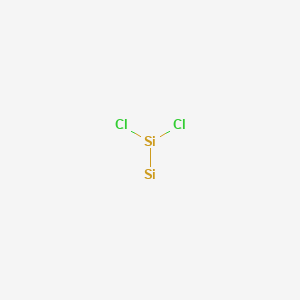![molecular formula C7H3Cl2N3O B13927279 6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)
6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido[3,4-d]pyrimidines This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions of the pyrido[3,4-d]pyrimidine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dichloropyridine-3-carboxylic acid with formamide or formamidine acetate under specific conditions . The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrido[3,4-d]pyrimidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6th and 8th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amino-substituted derivatives, while reactions with thiols can produce thio-substituted compounds.
科学的研究の応用
6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one has found applications in various scientific research fields:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
作用機序
The mechanism of action of 6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
4,6-Dichloropyrido[3,4-d]pyrimidine: Similar in structure but with chlorine atoms at different positions.
Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrazole ring fused to the pyrimidine ring.
Uniqueness
6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interactions with biological targets. This distinct structure can lead to different biological activities and applications compared to other similar compounds .
特性
分子式 |
C7H3Cl2N3O |
|---|---|
分子量 |
216.02 g/mol |
IUPAC名 |
6,8-dichloro-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H3Cl2N3O/c8-4-1-3-5(6(9)12-4)10-2-11-7(3)13/h1-2H,(H,10,11,13) |
InChIキー |
YYJUKGOMRPOBKZ-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(N=C1Cl)Cl)N=CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13927213.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester](/img/structure/B13927227.png)





![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)



